3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid is a 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoic acid in which the polyprenyl component is specified as heptaprenyl. It is a conjugate acid of a 3-methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoate.
Scientific Research Applications
Nanohybrid Encapsulation for Flavor Control
3-Methoxy-4-hydroxybenzoic acid, a flavoring agent in foods, has been encapsulated in layered double hydroxide (LDH) to produce nanohybrids. These nanohybrids demonstrate controlled release kinetics, offering potential applications in food flavoring and preservation (Hong, Oh, & Choy, 2008).
Antioxidant Activity in Marine-Derived Fungi
A phenyl ether derivative of 3-methoxy-4-hydroxybenzoic acid was isolated from the marine-derived fungus Aspergillus carneus. This compound exhibited strong antioxidant activity, suggesting its potential for therapeutic applications (Xu et al., 2017).
Spectroscopic Investigations for Chemical Analysis
Spectroscopic studies of 3-methoxy-4-hydroxybenzoic acid have provided valuable insights into its structural and chemical properties. These findings are crucial for its use in various analytical and synthetic applications (Holzer & Hallak, 2004).
Vibrational and Surface-Enhanced Raman Spectra
The vibrational and surface-enhanced Raman spectra of 3-methoxy-4-hydroxybenzoic acid have been explored, providing a basis for its detection and quantification at very low concentrations. This makes it valuable for analytical applications in various fields, including food science and pharmaceuticals (Clavijo, Menendez, & Aroca, 2008).
Antimicrobial and Anticancer Activities
A compound related to 3-methoxy-4-hydroxybenzoic acid, isolated from the lichen Parmelia erumpens, showed significant antimicrobial and anticancer activities. This suggests its potential as a candidate for developing new therapeutic agents (Aravind et al., 2014).
Hydrolysis and Reactivity Studies
Studies on the hydrolysis of methoxy groups in similar compounds have provided insights into their chemical reactivity. This knowledge is fundamental for understanding the behavior of 3-methoxy-4-hydroxybenzoic acid in various chemical environments (Cox, Onyido, & Buncel, 1992).
Properties
Molecular Formula |
C43H64O4 |
---|---|
Molecular Weight |
645 g/mol |
IUPAC Name |
3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C43H64O4/c1-32(2)16-10-17-33(3)18-11-19-34(4)20-12-21-35(5)22-13-23-36(6)24-14-25-37(7)26-15-27-38(8)28-29-39-30-40(43(45)46)31-41(47-9)42(39)44/h16,18,20,22,24,26,28,30-31,44H,10-15,17,19,21,23,25,27,29H2,1-9H3,(H,45,46)/b33-18+,34-20+,35-22+,36-24+,37-26+,38-28+ |
InChI Key |
KYBJQEICWVEWIL-TUUMQRACSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.